molecular formula C23H24FN5O2 B2550822 N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3,5-dimethylbenzamide CAS No. 1251673-52-5

N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3,5-dimethylbenzamide

Cat. No.: B2550822
CAS No.: 1251673-52-5
M. Wt: 421.476
InChI Key: XTVDIJRFVPIZQB-UHFFFAOYSA-N
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Description

N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3,5-dimethylbenzamide is a useful research compound. Its molecular formula is C23H24FN5O2 and its molecular weight is 421.476. The purity is usually 95%.
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Scientific Research Applications

Evaluation of Anti-Neoplastic Activity

A study by K. Arul and A. Smith (2016) investigated the anticancer activity of a novel 1, 2, 4-triazole derivative against tumor-induced in Swiss albino male mice, showing significant anticancer effects by improving several hematological parameters and reducing cancer cell counts (Arul & Smith, 2016).

Development of Novel Synthesis Routes

Research by S. Yoshida et al. (2014) detailed the development of a novel, practical, and efficient synthesis route for a compound structurally similar to the one , highlighting advancements in medicinal chemistry synthesis routes and their importance for the large-scale production of pharmacologically active compounds (Yoshida et al., 2014).

Structural and Molecular Interaction Studies

R. Shukla et al. (2017) synthesized and structurally characterized two biologically active derivatives of 1,2,4 triazoles, revealing the presence of various intermolecular interactions in their crystalline solid state, which play a crucial role in molecular packing and could influence biological activity (Shukla et al., 2017).

Investigation of Metabolites and Transporter-Mediated Excretion

K. Umehara et al. (2009) identified metabolites of a compound structurally related to the query compound in human urine, plasma, and feces, offering insights into the drug metabolism and excretion process, which is critical for understanding the pharmacokinetic profile of pharmacologically active compounds (Umehara et al., 2009).

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential biological activity. It could also be interesting to investigate its physical and chemical properties in more detail .

Properties

IUPAC Name

N-[1-[1-(4-fluorophenyl)triazole-4-carbonyl]piperidin-4-yl]-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN5O2/c1-15-11-16(2)13-17(12-15)22(30)25-19-7-9-28(10-8-19)23(31)21-14-29(27-26-21)20-5-3-18(24)4-6-20/h3-6,11-14,19H,7-10H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTVDIJRFVPIZQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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